3-fluoro-4-(3,3,3-trifluoropropoxy)aniline
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Overview
Description
3-fluoro-4-(3,3,3-trifluoropropoxy)aniline is an organic compound with the molecular formula C9H10ClF4NO. It is a fluorinated aniline derivative, characterized by the presence of both fluoro and trifluoropropoxy groups attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-(3,3,3-trifluoropropoxy)aniline typically involves the reaction of 3-fluoroaniline with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-(3,3,3-trifluoropropoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluoro and trifluoropropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-fluoro-4-(3,3,3-trifluoropropoxy)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-fluoro-4-(3,3,3-trifluoropropoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-(trifluoromethoxy)aniline
- 3-fluoro-4-(trifluoromethyl)aniline
- 4-fluoro-2-(3,3,3-trifluoropropoxy)aniline
Uniqueness
3-fluoro-4-(3,3,3-trifluoropropoxy)aniline is unique due to the presence of both fluoro and trifluoropropoxy groups, which impart distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry, where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H9F4NO |
---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
3-fluoro-4-(3,3,3-trifluoropropoxy)aniline |
InChI |
InChI=1S/C9H9F4NO/c10-7-5-6(14)1-2-8(7)15-4-3-9(11,12)13/h1-2,5H,3-4,14H2 |
InChI Key |
WKHUOWLHILYHGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OCCC(F)(F)F |
Origin of Product |
United States |
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